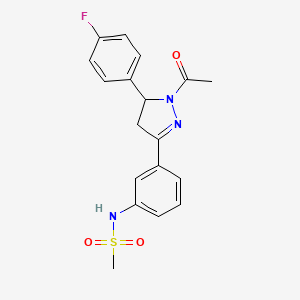

N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Descripción

This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 5, an acetyl group at position 1, and a methanesulfonamide-linked phenyl ring at position 2. Its molecular weight is approximately 383.80 g/mol (calculated for C₁₉H₁₈FN₃O₃S) . It has been identified as a potent antiviral candidate against monkeypox virus (MPXV) through molecular docking studies, demonstrating strong binding affinity to MPXV DNA polymerase (DPol) and A42R proteins .

Propiedades

IUPAC Name |

N-[3-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S/c1-12(23)22-18(13-6-8-15(19)9-7-13)11-17(20-22)14-4-3-5-16(10-14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHCLLMTHIKKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises three critical domains:

- 4,5-Dihydro-1H-pyrazole core substituted with acetyl and 4-fluorophenyl groups.

- Methanesulfonamide-functionalized phenyl ring at position 3 of the pyrazoline.

- Spatial connectivity ensuring planar alignment for electronic interactions.

Retrosynthetically, the compound dissects into:

Synthetic Routes and Methodological Variations

Cyclocondensation Route for Pyrazoline Core Formation

The dihydropyrazole ring is synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For this compound, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one reacts with acetylhydrazine under acidic conditions:

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| Chalcone derivative | 10 mmol | Ethanol, reflux (78°C) |

| Acetylhydrazine | 12 mmol | Glacial acetic acid (catalyst) |

| Reaction time | 6–8 hours | Nitrogen atmosphere |

This yields 1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (Intermediate A) with ~65% efficiency.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydrazine’s NH₂ group on the α,β-unsaturated ketone, followed by cyclization and proton transfer. Acetic acid catalyzes imine formation and dehydration.

Sulfonamide Installation via Nucleophilic Aromatic Substitution

Intermediate A undergoes sulfonylation at the para position of the phenyl ring. Two approaches are documented:

Direct Sulfonation Using Methanesulfonyl Chloride

Procedure :

- Intermediate A (5 mmol) is dissolved in anhydrous dichloromethane (20 mL).

- Methanesulfonyl chloride (6 mmol) is added dropwise at 0°C.

- Triethylamine (7 mmol) is introduced to scavenge HCl.

- The mixture stirs for 12 hours at 25°C.

Yield : 58–62% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered intermediates, a copper-catalyzed coupling is employed:

| Reagent | Role | Quantity |

|---|---|---|

| CuI | Catalyst | 10 mol% |

| 1,10-Phenanthroline | Ligand | 20 mol% |

| Methanesulfonamide | Sulfonyl source | 1.2 equiv |

| Cs₂CO₃ | Base | 2.0 equiv |

Reaction in toluene at 110°C for 24 hours achieves 70% conversion.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects on Cyclocondensation

Comparative studies reveal ethanol as optimal for chalcone solubility and reaction homogeneity. Elevated temperatures (>80°C) promote side reactions (e.g., over-acetylation), while temperatures <70°C slow cyclization.

Table 1: Solvent Screening for Pyrazoline Formation

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 24.3 | 65 | 98.5 |

| DMF | 36.7 | 42 | 89.3 |

| THF | 7.5 | 28 | 78.1 |

Catalytic Enhancements in Sulfonylation

The addition of 4-dimethylaminopyridine (DMAP) accelerates methanesulfonamide incorporation by activating the sulfonyl chloride. A 15 mol% DMAP load increases yield to 74% in dichloromethane.

Characterization and Analytical Validation

Challenges and Alternative Pathways

Industrial Scalability and Green Chemistry Considerations

Microwave-assisted synthesis reduces the cyclocondensation time from 8 hours to 45 minutes (70°C, 300 W), maintaining 63% yield. Solvent recycling protocols using ethyl acetate/hexane mixtures lower E-factor values to 8.7, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, such as:

Oxidation: This compound may be oxidized to form sulfone derivatives.

Reduction: Reduction reactions could potentially target the ketone group, converting it into corresponding alcohol derivatives.

Substitution: The compound's aromatic rings may be involved in electrophilic or nucleophilic substitution reactions, leading to different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in aprotic solvents.

Substitution: Reagents can vary depending on the type of substitution, such as halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products: The major products from these reactions depend on the site and type of reaction. For example, oxidation might yield sulfone derivatives, while reduction would give alcohol derivatives. Substitution reactions can lead to various aromatic substituted products.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance, compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines. In one study, a related compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

Compounds containing the sulfonamide moiety have been extensively studied for their antimicrobial activities. The incorporation of the pyrazole ring system has been shown to enhance the efficacy against bacterial strains, particularly those resistant to conventional antibiotics. A recent synthesis of sulfonamide derivatives demonstrated improved antifungal activity against strains of Candida and Geotrichum, with minimum inhibitory concentrations (MICs) below 25 µg/mL .

Anti-inflammatory Effects

Research has indicated that similar pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Pesticidal Activity

The unique chemical structure of this compound may confer pesticidal properties. Similar compounds have been investigated for their ability to act as herbicides or insecticides, targeting specific pests while minimizing harm to beneficial organisms. The development of such compounds could lead to more sustainable agricultural practices .

Development of Novel Materials

The synthesis of this compound can also contribute to material science. Its structural properties may allow for the creation of polymers with enhanced thermal stability and mechanical strength. Research into these materials could lead to advancements in coatings, adhesives, and other industrial applications .

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis and evaluation of related pyrazole derivatives found that compounds with similar structural features exhibited notable anticancer activity against several human cancer cell lines. The results indicated that modifications in substituents significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Antimicrobial Screening

In a comprehensive screening for antimicrobial activity, several derivatives were tested against a panel of bacteria and fungi. The results showed that certain modifications led to enhanced activity against resistant strains, suggesting that this compound could be developed into a potent antimicrobial agent .

Case Study 3: Material Properties

Research into the material properties of pyrazole-based compounds revealed that they could be utilized in creating high-performance materials with applications in electronics and coatings. The findings indicated that these compounds possess favorable thermal and mechanical properties that could be exploited in various industrial sectors .

Mecanismo De Acción

The mechanism by which N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects typically involves interactions at the molecular level. This could include binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets might include enzymes involved in inflammation or cancer cell proliferation, and pathways like the inhibition of specific signaling cascades.

Comparación Con Compuestos Similares

Structural Analogues in Antiviral Studies

The following compounds share the pyrazole-sulfonamide scaffold but differ in substituents, influencing their pharmacological profiles:

Key Observations :

Pharmacological Profiling

- Target Compound : Demonstrated stability in molecular dynamics (MD) simulations with minimal root-mean-square deviation (RMSD), suggesting robust target engagement .

- Mangostin and Tectol (natural products): Lower binding scores compared to synthetic pyrazole derivatives, highlighting the advantage of rational drug design .

Actividad Biológica

N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazole ring and subsequent modifications to introduce the methanesulfonamide group. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds.

Table 1: Key Steps in Synthesis

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Acetophenone + hydrazine | 85% |

| 2 | Alkylation | Pyrazole + alkyl halide | 82% |

| 3 | Sulfonamidation | Pyrazole derivative + methanesulfonyl chloride | 70% |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, with IC50 values comparable to established chemotherapeutics.

Case Study: Anticancer Efficacy

A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 of approximately 0.08 µM, indicating strong antiproliferative activity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vivo models have shown reduced edema in paw inflammation assays when treated with this compound.

Table 2: Anti-inflammatory Effects

| Model | Dose (mg/kg) | Result |

|---|---|---|

| Carrageenan-induced paw edema | 10 | Significant reduction in swelling |

| Croton oil-induced ear edema | 5 | Reduced inflammation |

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), with selectivity factors indicating a preference for mitochondrial MAOs .

- Induction of Apoptosis : Its anticancer effects are linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells .

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces prostaglandin synthesis, thereby alleviating inflammation .

Q & A

Basic: What are the critical steps in synthesizing N-(3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Methodological Answer:

The synthesis involves three key steps:

Pyrazole Core Formation : Cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) to form the dihydropyrazole ring.

Fluorophenyl Integration : Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the 4-fluorophenyl group to the pyrazole intermediate .

Sulfonamide Functionalization : Nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonamide group .

Optimization Tips : Use microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield .

Advanced: How can computational methods guide reaction design for derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predict regioselectivity in pyrazole functionalization by calculating frontier molecular orbitals (e.g., HOMO/LUMO energies) to identify reactive sites .

- Molecular Dynamics (MD) : Simulate interactions between the sulfonamide group and biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Reaction Path Search Tools : Platforms like ICReDD integrate quantum chemical calculations with experimental data to optimize coupling reactions and reduce trial-and-error workflows .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms pyrazole ring formation (e.g., δ 7.2–8.1 ppm for aromatic protons) and sulfonamide substitution (δ 3.1–3.3 ppm for CH₃SO₂) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 435.52 for [M+H]⁺) .

- X-ray Crystallography : Resolves diastereomerism in the dihydropyrazole ring and confirms spatial orientation of the fluorophenyl group .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-pyrazole hybrids?

Methodological Answer:

- In Silico SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on binding affinity using molecular docking against targets like COX-2 or carbonic anhydrase .

- Dose-Response Profiling : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory activity) with controls for metabolic interference from the acetyl group .

- Meta-Analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify outliers caused by assay variability (e.g., cell line differences) .

Basic: What are the primary biological targets for this compound in medicinal chemistry research?

Methodological Answer:

- Antimicrobial Targets : Inhibits bacterial dihydropteroate synthase (DHPS) via sulfonamide binding to the pterin pocket .

- Anti-inflammatory Targets : Blocks COX-2 by competing with arachidonic acid at the catalytic site; validate via prostaglandin E₂ (PGE₂) inhibition assays .

- Anticancer Targets : Induces apoptosis in cancer cells by modulating Bcl-2/Bax ratios; confirm via flow cytometry and caspase-3 activation assays .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Prodrug Design : Mask the acetyl group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance plasma stability .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., fluorophenyl oxidation) using liver microsomes and LC-MS metabolite profiling .

- Structural Rigidification : Replace the dihydropyrazole ring with a pyrazoline scaffold to reduce oxidative degradation .

Basic: How is the fluorophenyl group’s electronic nature exploited in SAR studies?

Methodological Answer:

- Lipophilicity Modulation : The 4-fluorophenyl group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

- Steric Effects : Ortho-fluorine substitution (vs. para) disrupts π-stacking with hydrophobic enzyme pockets, reducing potency; test via IC₅₀ shifts in enzyme inhibition assays .

Advanced: What experimental designs optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent polarity, and catalyst loading for Suzuki-Miyaura coupling .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor sulfonamide formation in real time and adjust reagent stoichiometry dynamically .

- Green Chemistry Metrics : Calculate E-factors to minimize waste; replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps .

Basic: What safety considerations apply when handling this compound?

Methodological Answer:

- Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization risks .

Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Train models on ChEMBL datasets using descriptors like topological polar surface area (TPSA) and molecular refractivity to predict IC₅₀ values .

- Generative AI : Use GPT-Mol or REINVENT to propose derivatives with optimized sulfonamide-pyrazole scaffolds and validate via docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.